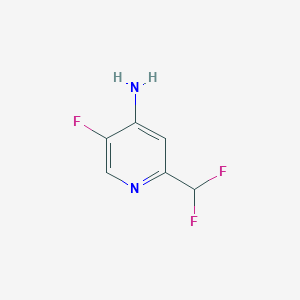
2-(Difluoromethyl)-5-fluoropyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-fluoropyridin-4-amine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluoropyridin-4-amine typically involves difluoromethylation reactions. One common method is the late-stage difluoromethylation of pyridine derivatives using difluoromethylation reagents. This process can be achieved through various mechanisms, including electrophilic, nucleophilic, radical, and cross-coupling methods .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. For example, the utilization of fluoroform in continuous flow difluoromethylation has been explored to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluoropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, radical initiators, and electrophilic or nucleophilic reagents. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(Difluoromethyl)-5-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 2,2,2-Trifluoroethyl difluoromethyl ether
Uniqueness
2-(Difluoromethyl)-5-fluoropyridin-4-amine is unique due to its specific substitution pattern and the presence of both difluoromethyl and fluoropyridinyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H5F3N2 |
|---|---|
Molecular Weight |
162.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-2-11-5(6(8)9)1-4(3)10/h1-2,6H,(H2,10,11) |
InChI Key |
HCWNLTREXVJGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
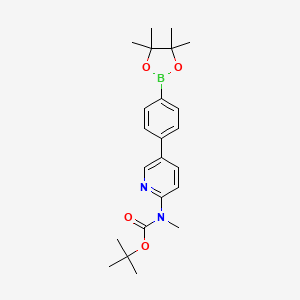
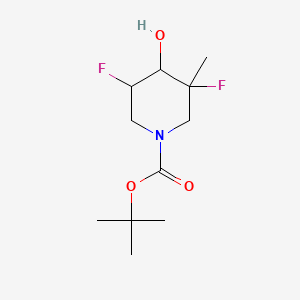




![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)

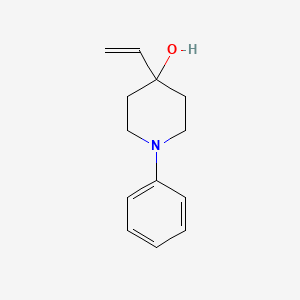
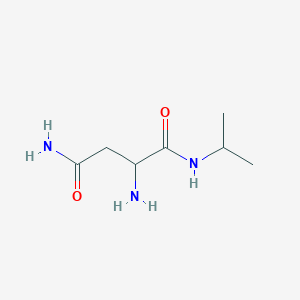
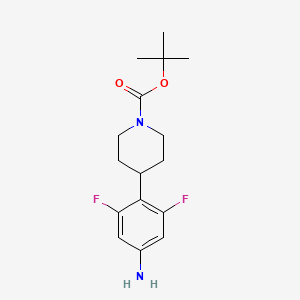
![[(1S)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13912354.png)
